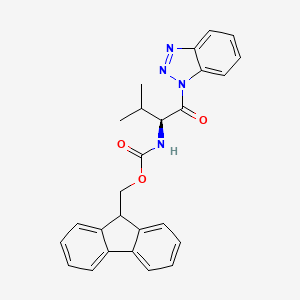

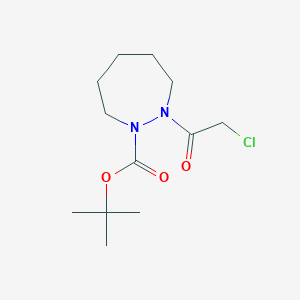

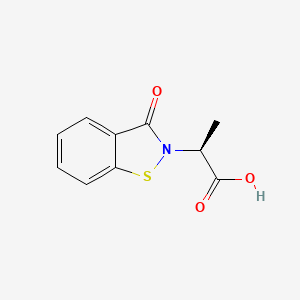

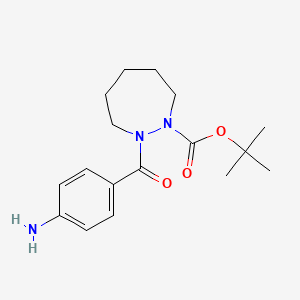

![molecular formula C13H22ClNOS B1388202 2-[(4-Isobutoxybenzyl)sulfanyl]ethanamine hydrochloride CAS No. 22876-75-1](/img/structure/B1388202.png)

2-[(4-Isobutoxybenzyl)sulfanyl]ethanamine hydrochloride

Overview

Description

2-[(4-Isobutoxybenzyl)sulfanyl]ethanamine hydrochloride is a biochemical used for proteomics research . It has a molecular formula of C13H21NOS•HCl and a molecular weight of 275.84 .

Physical And Chemical Properties Analysis

The physical and chemical properties of 2-[(4-Isobutoxybenzyl)sulfanyl]ethanamine hydrochloride are not detailed in the available sources, apart from its molecular formula (C13H21NOS•HCl) and molecular weight (275.84) .Scientific Research Applications

Proteomics Research

This compound is utilized in proteomics research , where it may serve as a reagent in the identification and quantification of proteins. Its chemical structure allows for selective binding to certain protein residues, which can be useful in mass spectrometry-based proteomic analysis .

Biochemical Synthesis

“2-[(4-Isobutoxybenzyl)sulfanyl]ethanamine hydrochloride” can be employed in the synthesis of complex biochemicals. It may act as a building block in the construction of larger molecules, particularly in the formation of sulfanyl-ether bonds in medicinal chemistry .

Organic Synthesis

In organic chemistry, this compound could be used to introduce the isobutoxybenzyl moiety into other molecules. This is particularly relevant in the synthesis of pharmaceuticals where such functional groups are required for biological activity .

Material Science

The compound’s ability to form stable thioether bonds makes it a candidate for creating novel materials. It could be used to modify surface properties or to create new polymers with unique characteristics, such as increased durability or chemical resistance .

Analytical Chemistry

As an analytical reagent, “2-[(4-Isobutoxybenzyl)sulfanyl]ethanamine hydrochloride” might be used in chromatography or spectrophotometry for the detection of specific substances. Its chemical properties could allow for selective interaction with analytes, improving the sensitivity and specificity of detection methods .

Chemical Education

This compound can also serve an educational purpose in teaching advanced organic chemistry and synthesis techniques. It provides a practical example of benzylic reactions and the use of sulfanyl groups in chemical synthesis .

Biocide Development

Research into biocides could benefit from this compound due to its potential antimicrobial properties. Its structure suggests it could be effective against a range of microorganisms, making it a candidate for inclusion in new biocidal formulations .

Corrosion Inhibition

Lastly, “2-[(4-Isobutoxybenzyl)sulfanyl]ethanamine hydrochloride” may have applications in corrosion inhibition. Its molecular structure could allow it to form protective layers on metals, preventing oxidative damage and prolonging the lifespan of industrial equipment .

properties

IUPAC Name |

2-[[4-(2-methylpropoxy)phenyl]methylsulfanyl]ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NOS.ClH/c1-11(2)9-15-13-5-3-12(4-6-13)10-16-8-7-14;/h3-6,11H,7-10,14H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMLSWAWLUWUASD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=CC=C(C=C1)CSCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-Isobutoxybenzyl)sulfanyl]ethanamine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Azaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B1388123.png)